2-(Styrylsulfonyl)acetic acid
Overview
Description
2-(Styrylsulfonyl)acetic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a styryl group attached to a sulfonyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Styrylsulfonyl)acetic acid typically involves the reaction of styrene with sulfonyl chloride in the presence of a base, followed by the addition of acetic acid. One method involves the use of methyl ester of this compound, which is treated with hydrazine hydrate to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Styrylsulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The styryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated styryl derivatives.
Scientific Research Applications
2-(Styrylsulfonyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Styrylsulfonyl)acetic acid involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-(Styrylthio)acetic acid
- Methanesulfonylacetic acid
- Ethyl vinyl sulfone
Comparison: 2-(Styrylsulfonyl)acetic acid is unique due to its combination of a styryl group and a sulfonyl group attached to an acetic acid moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2-(Styrylthio)acetic acid shares the styryl group, the presence of a thioether instead of a sulfonyl group results in different reactivity and applications .
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]sulfonylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXFTGMNJJABC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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